Potassium (3-Nitrophenyl)trifluoroborate
Overview
Description
Potassium (3-Nitrophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion with the general formula C6H4BF3KNO2. This compound is known for its stability in air and moisture, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions .
Mechanism of Action
Target of Action
Potassium (3-Nitrophenyl)trifluoroborate, also known as Potassium trifluoro(3-nitrophenyl)borate, is a type of organoboron reagent . The primary targets of this compound are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their reactivity.
Mode of Action
This compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets, the aryl halides, by forming a carbon-carbon (C-C) bond . This bond formation can occur in the presence of a catalyst or under thermal conditions .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds (like this compound) and organic halides . The downstream effects of this reaction include the synthesis of various biaryl compounds, which are important in pharmaceuticals and materials science .
Pharmacokinetics
It’s worth noting that the compound is solid at room temperature , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The primary result of the action of this compound is the formation of a carbon-carbon bond with aryl halides . This bond formation is a key step in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction . Biaryl compounds have wide applications in the field of pharmaceuticals and materials science .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is stable under both air and moisture , which allows for its use in various conditions. Furthermore, it is remarkably compliant with strong oxidative conditions , which can enhance its reactivity and efficacy in certain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (3-Nitrophenyl)trifluoroborate is typically synthesized through the reaction of boronic acids with potassium bifluoride (KHF2). The process involves the following steps:
Formation of Boronic Acid: The initial step involves the synthesis of the corresponding boronic acid, which is achieved by reacting an organometallic reagent with a boric ester.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride to form the trifluoroborate salt.
Industrial Production Methods: The industrial production of potassium trifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness in various applications .
Chemical Reactions Analysis
Types of Reactions: Potassium (3-Nitrophenyl)trifluoroborate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroarenes.
Reduction: It can be reduced to form aniline derivatives.
Substitution: The compound participates in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: The compound reacts with electrophiles under basic conditions
Major Products:
Oxidation: Nitroarenes
Reduction: Aniline derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Potassium (3-Nitrophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. .
Industry: The compound is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Potassium (3-Nitrophenyl)trifluoroborate is compared with other similar compounds, such as:
- Potassium Phenyltrifluoroborate
- Potassium Methyltrifluoroborate
- Potassium Vinyltrifluoroborate
Uniqueness:
- Stability: this compound is more stable in air and moisture compared to boronic acids and esters .
- Reactivity: It offers unique reactivity patterns, making it suitable for a wide range of transformations .
- Applications: Its ability to participate in diverse chemical reactions makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
potassium;trifluoro-(3-nitrophenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZMSCLFLMORNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382339 | |
Record name | Potassium (3-Nitrophenyl)trifluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192863-40-4 | |
Record name | Borate(1-), trifluoro(3-nitrophenyl)-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192863-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium (3-Nitrophenyl)trifluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (3-Nitrophenyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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